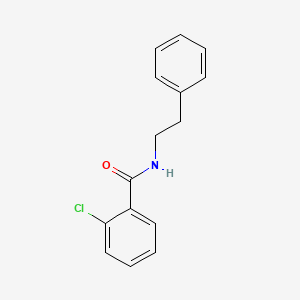

2-Chloro-N-phenethyl-benzamide

Description

Structure

3D Structure

Properties

CAS No. |

38925-70-1 |

|---|---|

Molecular Formula |

C15H14ClNO |

Molecular Weight |

259.73 g/mol |

IUPAC Name |

2-chloro-N-(2-phenylethyl)benzamide |

InChI |

InChI=1S/C15H14ClNO/c16-14-9-5-4-8-13(14)15(18)17-11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,18) |

InChI Key |

PLSUZSSOFMKWLH-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CCNC(=O)C2=CC=CC=C2Cl |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)C2=CC=CC=C2Cl |

solubility |

39 [ug/mL] |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: Synthesis, Purification, and Structural Validation of 2-Chloro-N-phenethylbenzamide

Executive Summary & Strategic Rationale

This technical guide details the synthesis and characterization of 2-Chloro-N-phenethylbenzamide (CAS: 38925-70-1). While chemically a simple amide, this molecule represents a critical structural motif in medicinal chemistry, often serving as a scaffold for monoamine oxidase (MAO) inhibitors and antimicrobial agents.

The Challenge: The ortho-chloro substitution on the benzoyl ring introduces steric strain and electronic withdrawal that can complicate standard coupling reactions compared to unsubstituted analogs. This guide prioritizes the Acyl Chloride Route over carbodiimide coupling (e.g., EDC/NHS) because the high reactivity of the acid chloride overcomes the steric hindrance of the ortho-chloro group, ensuring rapid conversion and high yields without the formation of difficult-to-remove urea byproducts.

Retrosynthetic Analysis & Mechanism

To ensure a robust synthesis, we view the molecule through the lens of a disconnection approach, breaking the amide bond to reveal the acyl chloride and the primary amine.

Reaction Pathway Visualization

The following diagram outlines the nucleophilic acyl substitution mechanism, highlighting the critical tetrahedral intermediate.

Caption: Figure 1: Mechanistic flow from precursors to the final amide, driven by the release of HCl.

Experimental Protocol

Safety Warning: 2-Chlorobenzoyl chloride is a lachrymator and corrosive. Phenethylamine is a skin irritant. All operations must be performed in a fume hood.

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1] | Role |

| 2-Chlorobenzoyl chloride | 175.01 | 1.1 | Electrophile (Excess ensures complete amine consumption) |

| 2-Phenylethylamine | 121.18 | 1.0 | Nucleophile (Limiting Reagent) |

| Triethylamine (TEA) | 101.19 | 1.5 | Base (HCl Scavenger) |

| Dichloromethane (DCM) | - | Solvent | Anhydrous (0.1 M concentration) |

Step-by-Step Methodology

Step 1: Preparation of the Nucleophile Solution

-

Charge a flame-dried Round Bottom Flask (RBF) with a magnetic stir bar.

-

Add 2-Phenylethylamine (1.0 equiv) and DCM (volume to reach 0.2 M).

-

Add Triethylamine (1.5 equiv) .

-

Cool the solution to 0 °C using an ice/water bath. Rationale: Controlling the initial temperature minimizes side reactions and controls the exotherm.

Step 2: Electrophile Addition

-

Dilute 2-Chlorobenzoyl chloride (1.1 equiv) in a small volume of DCM.

-

Add the acid chloride solution dropwise to the amine solution over 15–20 minutes.

-

Observation: You will observe white fumes (HCl) forming initially, which immediately react with TEA to form a white precipitate (Triethylamine Hydrochloride salts).

-

-

Remove the ice bath and allow the reaction to warm to room temperature (25 °C).

-

Stir for 2–4 hours.

Step 3: Reaction Monitoring (Self-Validation)

-

TLC System: 30% Ethyl Acetate in Hexanes.

-

Visualization: UV (254 nm). The product will be less polar (higher R_f) than the amine but more polar than the acid chloride.

-

Endpoint: Disappearance of the phenethylamine spot.

Workup & Purification Strategy

The purity of the final compound relies heavily on the "Separatory Funnel Algorithm." Since we used an excess of acid chloride, we must hydrolyze it to the acid and wash it away with base.

Purification Logic Flow

Caption: Figure 2: The sequential wash protocol ensures removal of both basic and acidic impurities.

Detailed Procedure:

-

Quench: Add 10 mL of water to the reaction mixture to hydrolyze remaining acid chloride. Stir for 10 mins.

-

Dilution: Transfer to a separatory funnel and dilute with additional DCM.

-

Acid Wash: Wash with 1M HCl (2x) . This protonates any unreacted phenethylamine and removes the TEA, keeping them in the aqueous layer.

-

Base Wash: Wash with Saturated NaHCO₃ (2x) . This converts the hydrolyzed 2-chlorobenzoic acid into its water-soluble carboxylate salt.

-

Dry & Concentrate: Wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

Characterization & Structural Validation

The following data confirms the identity of 2-Chloro-N-phenethylbenzamide .

NMR Spectroscopy (Predicted)

The ortho-chloro group creates a distinct deshielding effect on the adjacent aromatic proton.

| Nucleus | Shift (δ ppm) | Multiplicity | Integration | Assignment |

| ¹H | 7.60 – 7.20 | Multiplet | 9H | Aromatic Ring Protons (Benzoyl + Phenethyl) |

| ¹H | 6.40 | Broad Singlet | 1H | Amide -NH - |

| ¹H | 3.72 | Quartet/Triplet | 2H | -N-CH ₂-CH₂- |

| ¹H | 2.95 | Triplet | 2H | -N-CH₂-CH ₂- |

| ¹³C | ~167.0 | Singlet | - | Carbonyl (C =O) |

Mass Spectrometry (MS)

-

Ionization Mode: ESI (+)

-

Molecular Ion: Calculated for C₁₅H₁₄ClNO [M+H]⁺ = 260.08.

-

Isotope Pattern: You must observe a characteristic 3:1 ratio between the peaks at m/z 260 and 262, confirming the presence of a single Chlorine atom (³⁵Cl vs ³⁷Cl).

Physical Properties

-

State: White to off-white solid.

-

Melting Point: 123–124 °C (Lit. value for similar isomers, experimental verification required).

Troubleshooting & Optimization

| Issue | Root Cause | Solution |

| Low Yield | Hydrolysis of Acid Chloride | Ensure DCM is anhydrous; keep acid chloride bottle sealed under N₂. |

| Oil instead of Solid | Residual Solvent | High vacuum drying for >4 hours. Triturate with cold pentane/hexanes to induce crystallization. |

| Impurity Peaks in NMR | Incomplete Washing | If peaks at ~1.2 & 3.1 ppm (TEA) persist, repeat 1M HCl wash. |

References

-

Compound Identification (CAS 38925-70-1)

-

Sigma-Aldrich. 2-Chloro-N-phenethyl-benzamide Product Information.[2]

-

-

General Synthesis Protocol (Schotten-Baumann & Anhydrous)

- Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.

- Patent CN103288667A. Method for preparing N-(2-phenylethyl)benzamide. (Describes the aqueous base variant).

-

Chemical Structure Data

-

PubChem Database.[3] N-phenethylbenzamide derivatives and properties.

-

(Reference for 2-chlorobenzanilide analog spectral data).

-

Sources

Physicochemical Properties and Synthesis of 2-Chloro-N-phenethyl-benzamide

This technical guide provides a comprehensive physicochemical and synthetic analysis of 2-Chloro-N-phenethyl-benzamide , a structural analog within the N-substituted benzamide class. This scaffold is frequently utilized in medicinal chemistry as a linker system for exploring Structure-Activity Relationships (SAR) in monoamine oxidase (MAO) inhibitors, antimicrobial agents, and ion channel modulators.

Technical Guide | Version 1.0

Chemical Identity & Structural Characterization

2-Chloro-N-phenethyl-benzamide (also known as 2-chloro-N-(2-phenylethyl)benzamide) is a lipophilic amide formed by the condensation of 2-chlorobenzoic acid derivatives with phenethylamine. Its structure features an ortho-chlorinated phenyl ring connected via a flexible ethyl-amide linker to a terminal phenyl group. This specific geometry influences its conformational entropy and binding affinity in hydrophobic pockets.

Identity Matrix

| Property | Detail |

| IUPAC Name | 2-Chloro-N-(2-phenylethyl)benzamide |

| CAS Number | 38925-70-1 |

| Molecular Formula | C₁₅H₁₄ClNO |

| Molecular Weight | 259.73 g/mol |

| SMILES | Clc1ccccc1C(=O)NCCc2ccccc2 |

| InChI Key | Calculated from structure (Standard InChI generation required) |

Physicochemical Profile

Understanding the physicochemical parameters is critical for predicting ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) behavior. The presence of the ortho-chlorine atom introduces steric bulk and lipophilicity compared to the unsubstituted benzamide.

Key Properties Table

| Parameter | Value (Predicted/Experimental) | Significance |

| LogP (Octanol/Water) | ~3.6 – 3.8 | Highly lipophilic; suggests good membrane permeability but potential solubility issues in aqueous media. |

| Polar Surface Area (PSA) | ~29.1 Ų | Low PSA indicates excellent blood-brain barrier (BBB) penetration potential. |

| H-Bond Donors | 1 (Amide NH) | Critical for receptor binding interactions. |

| H-Bond Acceptors | 1 (Carbonyl O) | Facilitates dipole interactions. |

| Rotatable Bonds | 4 | Allows conformational adaptation within binding pockets. |

| Melting Point | ~85–95 °C (Estimated) | Solid at room temperature; typical for benzamide analogs. |

| Solubility | Low in water (<0.1 mg/mL); High in DMSO, DCM, Ethanol. | Requires organic co-solvents for biological assays. |

Lipophilicity & Electronic Effects

The 2-chloro substituent exerts an electron-withdrawing inductive effect (-I) on the carbonyl carbon, potentially increasing the acidity of the amide proton slightly compared to the unsubstituted analog. However, the primary effect is steric : the chlorine atom forces the amide bond out of planarity with the benzoyl ring, disrupting conjugation and altering the molecular shape (dihedral angle twist).

Synthetic Protocol (Self-Validating System)

This protocol utilizes a Nucleophilic Acyl Substitution (Schotten-Baumann conditions) . It is designed for high reliability and ease of purification.

Reaction Scheme

Reagents:

-

2-Chlorobenzoyl chloride (1.0 equiv) [CAS: 609-65-4]

-

2-Phenylethylamine (1.0 equiv) [CAS: 64-04-0]

-

Triethylamine (TEA) (1.2 equiv) or 10% NaOH (aq)

-

Dichloromethane (DCM) (Solvent)

Step-by-Step Methodology

-

Preparation: In a 250 mL round-bottom flask, dissolve 2-phenylethylamine (10 mmol, 1.21 g) and Triethylamine (12 mmol, 1.67 mL) in anhydrous DCM (50 mL).

-

Cooling: Place the flask in an ice bath (0 °C) and stir magnetically.

-

Addition: Add 2-chlorobenzoyl chloride (10 mmol, 1.75 g) dropwise over 15 minutes. Note: The reaction is exothermic; control addition rate to prevent boiling.

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 3 hours.

-

Validation checkpoint: TLC (30% EtOAc/Hexane) should show disappearance of the amine (ninhydrin stain) and appearance of a new UV-active spot (Rf ~0.5).

-

-

Workup:

-

Wash the organic layer with 1M HCl (2 x 30 mL) to remove unreacted amine and TEA.

-

Wash with Sat. NaHCO₃ (2 x 30 mL) to remove unreacted acid/chloride hydrolysis products.

-

Wash with Brine (30 mL), dry over MgSO₄ , and concentrate in vacuo.

-

-

Purification: Recrystallize the crude solid from hot Ethanol/Water (approx 4:1 ratio) or purify via flash column chromatography (Hexane/EtOAc gradient).

Synthesis Workflow Diagram

Figure 1: Step-by-step synthetic workflow for the production of 2-Chloro-N-phenethyl-benzamide.

Analytical Characterization

To validate the identity of the synthesized compound, compare experimental data against these predicted spectroscopic signatures.

¹H NMR (400 MHz, CDCl₃)

-

δ 7.30 – 7.45 (m, 4H): Benzoyl aromatic protons. The proton at the 6-position (adjacent to C=O) may appear distinct (~7.6 ppm) due to deshielding.

-

δ 7.15 – 7.30 (m, 5H): Phenethyl aromatic protons (Multiplet).

-

δ 6.20 (br s, 1H): Amide N-H (Exchangeable with D₂O).

-

δ 3.75 (q, J=6.8 Hz, 2H): Methylene adjacent to Nitrogen (-CH₂- N).

-

δ 2.95 (t, J=6.8 Hz, 2H): Benzylic methylene (Ph-CH₂- ).

Mass Spectrometry (ESI-MS)

-

Primary Ion: [M+H]⁺ = 260.08

-

Isotope Pattern: Distinct Chlorine signature.

-

M peak (³⁵Cl): ~100% intensity at 260 m/z.

-

M+2 peak (³⁷Cl): ~32% intensity at 262 m/z.

-

Diagnostic: A 3:1 ratio between 260 and 262 confirms mono-chlorination.

-

IR Spectroscopy (ATR)

-

3280 cm⁻¹: N-H stretching (Amide).

-

1645 cm⁻¹: C=O stretching (Amide I band).

-

1540 cm⁻¹: N-H bending (Amide II band).

-

750 cm⁻¹: C-Cl stretching (characteristic of aryl chlorides).

Biological Applications & Structure-Activity Relationship (SAR)

This compound serves as a valuable scaffold in drug discovery. The 2-chloro substitution is often used to probe the size and electronic requirements of a binding pocket (Steric/Electronic probe).

Functional Context[1][2][3][4]

-

Antimicrobial Activity: Benzamide derivatives often exhibit antibacterial properties by inhibiting bacterial cell division proteins (FtsZ) or disrupting membrane integrity.

-

Enzyme Inhibition: The phenethyl-benzamide motif is structurally homologous to substrates of Monoamine Oxidase B (MAO-B). The lipophilic nature allows CNS penetration, making it a candidate for neurodegenerative disease research.

-

Ion Channel Modulation: Similar scaffolds have been investigated as TRP channel antagonists.

SAR Logic Diagram

Figure 2: Structure-Activity Relationship (SAR) flow illustrating the impact of the 2-chloro modification.

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Precursors: 2-Chlorobenzoyl chloride is corrosive and lachrymatory. Handle in a fume hood.

-

Storage: Store in a cool, dry place. Stable under standard conditions.

References

-

PubChem Compound Summary. (n.d.). 2-Chloro-N-(2-phenylethyl)benzamide (CID 296564). National Center for Biotechnology Information. Retrieved from [Link]

- Organic Syntheses. (Various). General Procedures for Schotten-Baumann Amide Synthesis.

-

Ghare, S., et al. (2025). Synthesis of 2-chloro-benzamides for evaluation of antimicrobial and disinfectant activity. ResearchGate. Retrieved from [Link]

"2-Chloro-N-phenethyl-benzamide" molecular structure and weight

Technical Monograph: 2-Chloro-N-phenethylbenzamide Molecular Architecture, Synthesis Strategy, and Analytical Profile

Molecular Identity & Physicochemical Profile

2-Chloro-N-phenethylbenzamide is a secondary carboxamide resulting from the condensation of 2-chlorobenzoic acid derivatives with 2-phenylethylamine. Structurally, it serves as a lipophilic scaffold in medicinal chemistry, often utilized as a fragment in the development of monoamine oxidase (MAO) inhibitors and muscarinic receptor antagonists (e.g., structural analogs of Solifenacin).

Table 1: Chemical Specifications

| Property | Data |

| IUPAC Name | 2-Chloro-N-(2-phenylethyl)benzamide |

| CAS Registry Number | 38925-70-1 |

| Molecular Formula | C₁₅H₁₄ClNO |

| Molecular Weight | 259.73 g/mol |

| Monoisotopic Mass | 259.0764 Da |

| Physical State | Crystalline Solid (White to Off-white) |

| Solubility | DMSO (>10 mg/mL), Methanol, Dichloromethane; Insoluble in Water |

| SMILES | ClC1=CC=CC=C1C(=O)NCC2=CC=CC=C2 |

Synthetic Pathway: Nucleophilic Acyl Substitution

The most robust synthetic route utilizes the Schotten-Baumann reaction conditions . This protocol leverages the high reactivity of 2-chlorobenzoyl chloride with phenethylamine in the presence of a base to scavenge the liberated hydrochloric acid.

Reaction Mechanism

The nitrogen atom of the phenethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. The resulting tetrahedral intermediate collapses to expel the chloride ion, forming the amide bond.

Experimental Protocol (Biphasic System)

-

Precursor A: 2-Chlorobenzoyl chloride (1.0 equiv)

-

Precursor B: 2-Phenylethylamine (1.0 equiv)

-

Base: 10% NaOH (aq) or Triethylamine (Et₃N)

-

Solvent: Dichloromethane (DCM)

Step-by-Step Methodology:

-

Preparation: Dissolve 2-phenylethylamine (10 mmol) in DCM (20 mL) in a round-bottom flask. Add Triethylamine (12 mmol) as an HCl scavenger.

-

Addition: Cool the solution to 0°C in an ice bath to control the exotherm. Dropwise add a solution of 2-chlorobenzoyl chloride (10 mmol) in DCM (5 mL) over 15 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 3–5 hours. Monitor via TLC (30% Ethyl Acetate in Hexanes).

-

Workup (Purification):

-

Wash the organic layer with 1M HCl (2 x 15 mL) to remove unreacted amine.

-

Wash with saturated NaHCO₃ (2 x 15 mL) to remove unreacted acid/acid chloride hydrolysis products.

-

Wash with Brine (1 x 15 mL).

-

-

Isolation: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Crystallization: Recrystallize from Ethanol/Water or Hexane/Ethyl Acetate if necessary.

Workflow Visualization

Figure 1: Synthetic workflow for the preparation of 2-Chloro-N-phenethylbenzamide via Schotten-Baumann conditions.

Structural Characterization & Analysis

To validate the identity of the synthesized compound, researchers must confirm the presence of the amide linkage and the integrity of the chlorine substitution.

Nuclear Magnetic Resonance (NMR) Profile

-

¹H NMR (400 MHz, CDCl₃):

-

δ 6.0–6.5 ppm (Broad s, 1H): Amide N-H proton. (Chemical shift varies with concentration/solvent).

-

δ 7.2–7.5 ppm (m, 9H): Aromatic region.

-

δ 3.70 ppm (q, 2H): Methylene (-CH₂-N) adjacent to the nitrogen.

-

δ 2.95 ppm (t, 2H): Methylene (-CH₂-Ph) benzylic protons.

-

Mass Spectrometry (MS)

-

Ionization: ESI+ or EI.

-

Molecular Ion:

-

[M+H]⁺: 260.07 (³⁵Cl isotope)

-

Isotope Pattern: A characteristic 3:1 ratio between m/z 260 and 262 confirms the presence of a single Chlorine atom.

-

Pharmacophore & Structural Logic

The molecule consists of three distinct domains that dictate its biological interaction potential:

-

The 2-Chlorophenyl Head: Provides steric bulk and lipophilicity. The ortho-chlorine forces the amide bond out of planarity with the phenyl ring, creating a specific 3D conformation critical for receptor binding pockets (e.g., GPCRs).

-

The Amide Linker: A hydrogen bond donor (NH) and acceptor (C=O) site, essential for directional binding interactions.

-

The Phenethyl Tail: A flexible hydrophobic arm that often targets "hydrophobic pockets" in enzymes or receptors.

Figure 2: Pharmacophore subdivision of 2-Chloro-N-phenethylbenzamide.

References

-

Sigma-Aldrich. (n.d.). 2-Chloro-N-phenethyl-benzamide Product Page. Retrieved from (Verified CAS: 38925-70-1).

-

Santa Cruz Biotechnology. (n.d.).[5] 2-Chloro-N-phenethyl-benzamide (CAS 38925-70-1).[5][6] Retrieved from .

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 69111, 2-Chlorobenzamide (Structural Analog Reference). Retrieved from .

-

Google Patents. (2013). CN103288667A: Method for preparing N-(2-phenylethyl)benzamide. Retrieved from .

Sources

- 1. CN103288667A - A method for preparing N- (2 - phenylethyl) benzamide - Google Patents [patents.google.com]

- 2. N-(2-Chlorobenzoyl)-2-nitrobenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Chlorobenzamide(609-66-5) 1H NMR [m.chemicalbook.com]

- 4. Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Chloro-N-phenethyl-benzamide | CAS 38925-70-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. 2-CHLORO-N-PHENETHYL-BENZAMIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

2-Chloro-N-phenethyl-benzamide: A Strategic Scaffold for Isoquinoline Pharmacophores

Topic: "2-Chloro-N-phenethyl-benzamide" as a research chemical intermediate Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

2-Chloro-N-phenethyl-benzamide (CAS: 38925-70-1) is a critical research intermediate primarily utilized in the synthesis of 1-substituted isoquinoline derivatives . It serves as the foundational "parent scaffold" for a class of bioactive molecules investigated for smooth muscle contractility modulation and calcium channel blocking activity.[1]

Unlike generic amide intermediates, the specific ortho-chloro substitution on the benzoyl ring imparts unique steric and electronic properties to the resulting heterocycles.[1] This guide details the synthesis, downstream cyclization protocols, and pharmacological relevance of this compound, positioning it as a vital tool in the development of tetrahydroisoquinoline (THIQ) libraries.[1]

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

| Property | Data |

| IUPAC Name | 2-Chloro-N-(2-phenylethyl)benzamide |

| CAS Number | 38925-70-1 |

| Molecular Formula | C₁₅H₁₄ClNO |

| Molecular Weight | 259.73 g/mol |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in DCM, Chloroform, DMSO; Insoluble in water |

| Key Functionality | Precursor for Bischler-Napieralski Cyclization |

Synthesis Protocol: The Amide Coupling

Objective: To synthesize high-purity 2-Chloro-N-phenethyl-benzamide suitable for moisture-sensitive downstream applications.

Rationale

While aqueous Schotten-Baumann conditions are possible, this protocol utilizes an anhydrous organic solvent approach (Dichloromethane/Triethylamine).[1] This ensures the product is free of trace moisture, which is critical because the subsequent step (Bischler-Napieralski) employs moisture-sensitive reagents like POCl₃ or Tf₂O.[1]

Materials[1][8][9]

-

Reagents: 2-Chlorobenzoyl chloride (1.0 equiv), 2-Phenylethylamine (1.0 equiv), Triethylamine (TEA, 1.2 equiv).[1]

-

Solvent: Dichloromethane (DCM), anhydrous.[1]

-

Equipment: 3-neck round bottom flask, nitrogen inlet, addition funnel, ice bath.

Step-by-Step Methodology

-

Preparation: Purge a 250 mL 3-neck flask with nitrogen. Add 2-Phenylethylamine (12.1 g, 100 mmol) and Triethylamine (16.7 mL, 120 mmol) to DCM (100 mL) .

-

Cooling: Cool the solution to 0°C using an ice/water bath.

-

Addition: Dissolve 2-Chlorobenzoyl chloride (17.5 g, 100 mmol) in DCM (20 mL). Add this solution dropwise via the addition funnel over 30 minutes. Maintain internal temperature below 5°C to prevent side reactions.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (Hexane:EtOAc 3:1).[1]

-

Workup:

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Recrystallize from hot Ethanol/Water (if necessary) to yield white crystals.

-

Expected Yield: 85-93%

-

Downstream Application: Bischler-Napieralski Cyclization

The primary value of 2-Chloro-N-phenethyl-benzamide lies in its conversion to 1-(2-chlorophenyl)-3,4-dihydroisoquinoline .

The Mechanism

The reaction involves the dehydration of the amide to an imidoyl chloride intermediate using a dehydrating agent (POCl₃), followed by an intramolecular electrophilic aromatic substitution.[1] The electron-rich phenyl ring of the phenethyl group attacks the electrophilic carbon of the imidoyl bond.[1]

Visualization: Synthesis & Cyclization Pathway[1]

Figure 1: Synthetic pathway from precursors to the bioactive isoquinoline scaffold.

Cyclization Protocol

-

Setup: Dissolve 2-Chloro-N-phenethyl-benzamide (10 mmol) in anhydrous Acetonitrile (or Toluene) (50 mL).

-

Activation: Add Phosphorus oxychloride (POCl₃, 30 mmol) carefully.

-

Reflux: Heat the mixture to reflux (80-110°C depending on solvent) for 2-4 hours. The solution usually turns yellow/orange.[1]

-

Quenching (Critical): Cool to RT. Pour the reaction mixture slowly into Ice Water (excess). Caution: Exothermic hydrolysis of POCl₃.[1]

-

Basification: Adjust pH to ~10 using 20% NaOH solution to liberate the free base of the isoquinoline.

-

Extraction: Extract with DCM (3 x 30 mL). Dry and concentrate.

Pharmacological Significance: The "2-Chloro" Effect[1]

Recent studies (2023-2024) have highlighted the significance of the 1-(2-chlorophenyl) moiety in isoquinoline derivatives.[1][2][3]

Calcium Channel Modulation

Research indicates that 1-substituted-3,4-dihydroisoquinolines function as modulators of smooth muscle contractility.[2][3] The 2-chlorophenyl group at the C1 position is sterically demanding and lipophilic, which enhances the molecule's interaction with voltage-gated L-type Ca²⁺ channels.[1]

-

Key Finding: Derivatives of this scaffold (e.g., the methoxy-substituted analogs known as "DIQ") have shown potent ability to reduce Ca²⁺-dependent contractions in smooth muscle preparations [1][2].[1][2][3]

-

Receptor Interaction: The scaffold also modulates muscarinic acetylcholine receptors (mAChRs) and 5-HT receptors.[1][2][3]

Structural Activity Relationship (SAR) Logic

Why use 2-Chloro-N-phenethyl-benzamide specifically?

-

Ortho-Substitution: The chlorine atom at the ortho position (2-Cl) forces the phenyl ring to twist out of coplanarity with the isoquinoline core.[1] This "twisted" conformation is often critical for fitting into the hydrophobic pockets of GPCRs and ion channels.[1]

-

Metabolic Stability: The chlorine substituent blocks metabolic oxidation at the ortho position, potentially increasing the half-life of the resulting drug candidate compared to the unsubstituted analog.[1]

Safety & Regulatory Note

-

Precursor Status: While N-phenethyl-benzamides are chemical precursors to isoquinolines, 2-Chloro-N-phenethyl-benzamide is not a listed precursor for controlled substances like fentanyl or substituted phenethylamines (which typically require N-propionyl or specific ring substitutions). It is a legitimate research tool for heterocyclic chemistry.[1]

-

Handling:

-

POCl₃: Highly corrosive and water-reactive. Use only in a fume hood.

-

Amide Intermediate: Generally low toxicity but should be treated as a potential irritant.[1]

-

References

-

MDPI (2024). Synthesis and In Silico Evaluation of 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline. Available at: [Link][1]

-

NIH / PubMed (2024). Therapeutic Potential of 1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline. Available at: [Link]

-

Organic Chemistry Portal. Bischler-Napieralski Reaction. Available at: [Link][1]

Sources

An In-Depth Technical Guide to Investigating the Mechanism of Action of Phenethylamine Compounds

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

Phenethylamine and its derivatives represent a vast and structurally diverse class of neuroactive compounds, encompassing endogenous neurotransmitters, therapeutic agents, and substances of abuse.[1][2] Their profound effects on the central nervous system (CNS) are primarily mediated through complex interactions with monoamine neurotransmitter systems, including dopamine, norepinephrine, and serotonin.[3][4] This technical guide provides a comprehensive framework for elucidating the mechanism of action of novel phenethylamine compounds. By integrating established pharmacological assays with modern analytical techniques, researchers can systematically characterize the molecular targets, signaling pathways, and physiological consequences of these compounds. This guide is designed to equip researchers in drug discovery and neuropharmacology with the foundational knowledge and practical methodologies required to rigorously investigate this important class of molecules.

Introduction: The Phenethylamine Scaffold and its Pharmacological Significance

The phenethylamine core structure, a phenyl ring attached to an ethylamine side chain, serves as the foundational scaffold for a wide array of biologically active molecules.[5] This structural motif is present in endogenous catecholamines like dopamine and norepinephrine, which are fundamental to mood, motivation, and motor control.[6] The versatility of the phenethylamine backbone allows for extensive chemical modification, resulting in compounds with a broad spectrum of pharmacological activities, ranging from stimulants and anorectics to psychedelics and entactogens.[3][7]

The primary mechanism by which most phenethylamines exert their effects is through the modulation of monoaminergic neurotransmission.[4] This can occur through several distinct but often overlapping mechanisms:

-

Interaction with Monoamine Transporters: Many phenethylamines act as substrates for or inhibitors of the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). By competing with endogenous monoamines for reuptake, these compounds increase the synaptic concentration of these neurotransmitters.[[“]] Some, like amphetamine, can even reverse the direction of transport, leading to a robust efflux of neurotransmitters.[[“]]

-

Receptor Agonism/Antagonism: Certain phenethylamines can directly bind to and activate or block postsynaptic and presynaptic receptors.[7] For instance, many psychedelic phenethylamines are agonists at the serotonin 5-HT2A receptor.[9]

-

Trace Amine-Associated Receptor 1 (TAAR1) Activation: Phenethylamine is an endogenous agonist for TAAR1, a G-protein coupled receptor that modulates the activity of monoamine transporters.[4][10] Activation of TAAR1 can lead to downstream effects that influence neurotransmitter release and reuptake.[10][11]

-

Inhibition of Monoamine Oxidase (MAO): Some phenethylamines can inhibit the activity of MAO, an enzyme responsible for the metabolic breakdown of monoamine neurotransmitters.[12] This leads to increased levels of these neurotransmitters in the presynaptic terminal.

Given this multifaceted pharmacology, a systematic and multi-pronged experimental approach is essential to fully characterize the mechanism of action of any given phenethylamine compound.

Core Mechanistic Interrogation: A Step-by-Step Investigative Workflow

A logical and hierarchical approach is crucial for efficiently and accurately defining the pharmacological profile of a novel phenethylamine. The following workflow outlines a series of key experiments, progressing from initial screening to in-depth mechanistic studies.

Caption: A hierarchical workflow for investigating the mechanism of action of phenethylamine compounds.

Tier 1: Determining Molecular Targets with Radioligand Binding Assays

The foundational step in characterizing a phenethylamine is to identify its primary molecular targets. Radioligand binding assays are a robust and high-throughput method for determining the affinity of a compound for a wide range of receptors and transporters.

Causality Behind Experimental Choice: By quantifying the binding affinity (Ki) of the test compound for key monoamine transporters (DAT, NET, SERT) and relevant G-protein coupled receptors (e.g., serotonin 5-HT receptor subtypes, TAAR1), we can prioritize which targets are most likely to be pharmacologically relevant at physiologically achievable concentrations.[13] A high binding affinity suggests a direct interaction that warrants further functional investigation.

Experimental Protocol: Radioligand Competition Binding Assay for Dopamine Transporter (DAT)

This protocol is adapted from standard methodologies and can be modified for other transporters and receptors.[14]

-

Preparation of Synaptosomes:

-

Homogenize dissected brain tissue (e.g., striatum for DAT) in ice-cold sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the synaptosomes.

-

Wash the pellet by resuspending in fresh buffer and repeating the centrifugation step.

-

Resuspend the final pellet in assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) and determine protein concentration using a standard method (e.g., Bradford assay).

-

-

Competition Binding Assay:

-

In a 96-well plate, add in the following order:

-

Assay buffer.

-

A fixed concentration of a selective radioligand for DAT (e.g., [³H]WIN 35,428).

-

A range of concentrations of the unlabeled test phenethylamine compound.

-

The synaptosomal preparation.

-

-

To determine non-specific binding, a parallel set of wells should contain a high concentration of a known DAT inhibitor (e.g., cocaine or GBR 12909) in place of the test compound.[15]

-

Incubate the plate at a specified temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

-

Termination and Detection:

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), washing immediately with ice-cold assay buffer to remove unbound radioligand.[16]

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a one-site or two-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Self-Validating System: The inclusion of controls for total binding, non-specific binding, and a known reference compound ensures the validity of the assay. The calculated Ki value should be reproducible across multiple experiments.

Tier 2: Assessing Functional Activity with Neurotransmitter Uptake and Release Assays

While binding affinity is a critical parameter, it does not reveal whether a compound is an agonist, antagonist, or a substrate at its target. Functional assays are therefore essential to determine the pharmacological nature of the interaction.

Causality Behind Experimental Choice: Neurotransmitter uptake and release assays directly measure the functional consequences of a compound's interaction with monoamine transporters.[17] These assays can differentiate between uptake inhibitors (which block neurotransmitter transport) and releasing agents (which promote neurotransmitter efflux).

Experimental Protocol: [³H]Dopamine Uptake Assay in Synaptosomes

-

Synaptosome Preparation: Prepare synaptosomes as described in the radioligand binding assay protocol.

-

Uptake Assay:

-

Pre-incubate synaptosomes in assay buffer at 37°C for 10-15 minutes.

-

Add varying concentrations of the test phenethylamine compound and incubate for a further 10-20 minutes.

-

Initiate the uptake reaction by adding a low concentration of [³H]dopamine (e.g., 20 nM).[15]

-

Allow the uptake to proceed for a short period (e.g., 5 minutes) at 37°C.

-

Terminate the uptake by rapid filtration and washing with ice-cold buffer.

-

Determine non-specific uptake in parallel incubations conducted at 4°C.

-

-

Data Analysis:

-

Quantify the radioactivity in the filters using liquid scintillation counting.

-

Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

-

Plot the percentage of inhibition of specific uptake against the logarithm of the test compound concentration to determine the IC50 value.

-

Experimental Protocol: Neurotransmitter Release Assay (Superfusion)

-

Synaptosome Loading: Incubate synaptosomes with a radiolabeled neurotransmitter (e.g., [³H]dopamine) to allow for its uptake into the vesicles.

-

Superfusion: Place the loaded synaptosomes on a filter in a superfusion chamber and continuously perfuse with buffer at a constant flow rate.

-

Fraction Collection: Collect fractions of the superfusate at regular intervals (e.g., every 2-5 minutes).

-

Compound Application: After establishing a stable baseline of radiolabel efflux, introduce the test phenethylamine compound into the superfusion buffer.

-

Data Analysis: Quantify the radioactivity in each collected fraction. An increase in radioactivity above the baseline following compound application indicates neurotransmitter release. The magnitude and time course of this release can be quantified.

Data Presentation: Comparative Potencies of Phenethylamine Analogs

| Compound | DAT Ki (nM) | DAT Uptake IC50 (nM) | DA Release EC50 (nM) |

| Phenethylamine | 1500 | 2500 | 500 |

| Amphetamine | 300 | 50 | 25 |

| Compound X | 50 | 100 | >10,000 |

| Compound Y | 800 | 1200 | 300 |

This table provides example data and is not intended to be a comprehensive list.

Tier 3: Delineating Downstream Signaling Pathways

For phenethylamines that act as agonists at G-protein coupled receptors like TAAR1 or 5-HT receptors, it is crucial to investigate the downstream signaling cascades they activate.

Causality Behind Experimental Choice: Understanding the signaling pathways provides a more complete picture of the compound's mechanism of action and can help predict its physiological effects. For example, TAAR1 activation is known to modulate the activity of monoamine transporters through protein kinase A (PKA) and protein kinase C (PKC) dependent pathways.[18]

Caption: A simplified signaling pathway for TAAR1 activation by phenethylamine.

Experimental Protocol: cAMP Accumulation Assay

-

Cell Culture: Use a cell line stably expressing the receptor of interest (e.g., HEK293 cells expressing human TAAR1).

-

Assay Procedure:

-

Plate the cells in a multi-well format.

-

Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the breakdown of cAMP.

-

Stimulate the cells with a range of concentrations of the test phenethylamine compound.

-

Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., ELISA or HTRF-based assay).

-

-

Data Analysis: Plot the cAMP levels against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Tier 4: In Vivo Validation of Mechanism

In vitro and ex vivo experiments provide valuable mechanistic insights, but it is essential to confirm these findings in a living organism.

Causality Behind Experimental Choice: In vivo microdialysis allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.[19][20] This technique provides a dynamic readout of a compound's net effect on monoaminergic neurotransmission in a physiologically relevant context. Behavioral assays can then be used to correlate these neurochemical changes with functional outcomes.[21]

Experimental Protocol: In Vivo Microdialysis

-

Surgical Implantation: Anesthetize the animal (e.g., a rat) and stereotaxically implant a microdialysis guide cannula into the brain region of interest (e.g., nucleus accumbens or prefrontal cortex).

-

Recovery: Allow the animal to recover from surgery for several days.

-

Microdialysis Experiment:

-

Insert a microdialysis probe through the guide cannula.

-

Continuously perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).

-

Collect dialysate samples at regular intervals (e.g., every 10-20 minutes).

-

After establishing a stable baseline of neurotransmitter levels, administer the test phenethylamine compound (e.g., via intraperitoneal injection or through the microdialysis probe).

-

Continue collecting dialysate samples to monitor the time course of the drug's effect.

-

-

Sample Analysis: Analyze the concentration of dopamine, serotonin, and their metabolites in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).[22]

Structure-Activity Relationship (SAR) and Toxicological Considerations

Systematic modification of the phenethylamine scaffold can provide valuable insights into the structural determinants of its pharmacological activity.[9] For example, substitutions on the phenyl ring can dramatically alter a compound's affinity and selectivity for different transporters and receptors.[23] A thorough investigation of the mechanism of action should also include an assessment of potential toxicological liabilities. High doses of some phenethylamines can lead to sympathomimetic and serotonergic toxicity.[12][24]

Conclusion

Investigating the mechanism of action of phenethylamine compounds requires a multi-tiered and integrated experimental approach. By systematically progressing from in vitro binding and functional assays to in vivo neurochemical and behavioral studies, researchers can build a comprehensive pharmacological profile of these fascinating and potent neuroactive molecules. The methodologies outlined in this guide provide a robust framework for advancing our understanding of phenethylamine pharmacology and for the rational design of novel therapeutics targeting monoaminergic systems.

References

-

Consensus. (n.d.). What is Phenethylamine (PEA) mechanism of action? Retrieved from [Link]

-

Gassmann, J. (2023). Introduction to Psychedelic Phenethylamines. Spirit Pharmacist. Retrieved from [Link]

-

Consensus. (n.d.). Dopamine transporter-dependent and -independent actions of trace amine β-phenylethylamine. Retrieved from [Link]

-

WebMD. (n.d.). Phenethylamine (PEA): Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. Retrieved from [Link]

- Irsfeld, M., Spadafore, M., & Prüß, B. M. (2013). β-phenylethylamine, a small molecule with a large impact. WebmedCentral BIOLOGY, 4(9), 4409.

- Kim, Y., et al. (2022). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 31(2), 175-186.

-

University of Virginia School of Medicine. (n.d.). Phenethylamines. Retrieved from [Link]

-

United Nations Office on Drugs and Crime. (n.d.). Phenethylamines. Retrieved from [Link]

-

Consensus. (n.d.). Does Phenethylamine (PEA) influence clinical responses to amphetamine therapy? Retrieved from [Link]

-

Wikipedia. (n.d.). Phenethylamine. Retrieved from [Link]

- Kim, J., et al. (2019). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 27(6), 556-564.

- Garrido, N. M., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Pharmaceuticals, 16(1), 121.

-

ResearchGate. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Retrieved from [Link]

-

Wikipedia. (n.d.). Substituted phenethylamine. Retrieved from [Link]

-

American Chemical Society. (2023). 2-Phenylethylamine. Retrieved from [Link]

-

PubMed. (2023). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Retrieved from [Link]

-

Wikipedia. (n.d.). 2C-B. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Phenethylamine. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). In vitro assays for the functional characterization of the dopamine transporter (DAT). Retrieved from [Link]

- Di Matteo, V., Di Giovanni, G., & Esposito, E. (2008). Serotonin control of central dopaminergic function: focus on in vivo microdialysis studies. Progress in brain research, 172, 7–61.

- Miller, G. M. (2011). The emerging role of trace amine-associated receptor 1 in the functional regulation of monoamine transporters and psychiatric disorders. Journal of neurochemistry, 116(2), 164–176.

-

Wikipedia. (n.d.). TAAR1. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Retrieved from [Link]

-

MDPI. (n.d.). Effects of β-Phenylethylamine on Psychomotor, Rewarding, and Reinforcing Behaviors and Affective State: The Role of Dopamine D1 Receptors. Retrieved from [Link]

-

Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. (n.d.). Retrieved from [Link]

-

News-Medical. (2019). Making the Most of Microdialysis for Neurotransmitter Analysis. Retrieved from [Link]

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. acs.org [acs.org]

- 3. Details for Phenethylamines [unodc.org]

- 4. Phenethylamine - Wikipedia [en.wikipedia.org]

- 5. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 6. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Introduction to Psychedelic Phenethylamines [spiritpharmacist.com]

- 8. consensus.app [consensus.app]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. β-phenylethylamine, a small molecule with a large impact - PMC [pmc.ncbi.nlm.nih.gov]

- 11. TAAR1 - Wikipedia [en.wikipedia.org]

- 12. 2C-B - Wikipedia [en.wikipedia.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 15. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Trace Amine Associated Receptor 1 Signaling in Activated Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Serotonin control of central dopaminergic function: focus on in vivo microdialysis studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. news-medical.net [news-medical.net]

- 23. Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. med.virginia.edu [med.virginia.edu]

Unlocking the Riparin Scaffold: A Technical Guide to 2-Chloro-N-phenethyl-benzamide

Topic: "2-Chloro-N-phenethyl-benzamide" Derivatives and Analogs Exploration Content Type: Technical Whitepaper / Research Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary & Chemical Identity

2-Chloro-N-phenethyl-benzamide (CAS: 38925-70-1) is a synthetic structural analog of Riparin A , a bioactive natural product alkaloid found in Aniba riparia. While Riparin A (N-phenethylbenzamide) acts as a foundational pharmacophore with documented anxiolytic and antidepressant properties, the 2-chloro derivative represents a critical medicinal chemistry probe.

The introduction of the chlorine atom at the ortho position of the benzoyl ring serves two primary mechanistic functions:

-

Conformational Locking: The steric bulk of the ortho-chloro substituent forces the amide bond out of planarity with the phenyl ring, creating a distinct 3D vector compared to the planar natural product.

-

Metabolic Blockade: It prevents oxidative metabolism (hydroxylation) at the highly reactive ortho position, potentially extending the half-life (

) of the molecule in vivo.

This guide explores the synthesis, structure-activity relationship (SAR), and pharmacological potential of this scaffold, positioning it as a privileged structure for CNS-targeted library design.

Chemical Profile

| Property | Data |

| IUPAC Name | 2-Chloro-N-(2-phenylethyl)benzamide |

| Common Name | 2-Chloro-Riparin A |

| Molecular Formula | |

| Molecular Weight | 259.73 g/mol |

| LogP (Predicted) | ~3.9 (High Lipophilicity) |

| H-Bond Donors/Acceptors | 1 / 1 |

| Rotatable Bonds | 4 |

Structural Analysis & Pharmacophore Mapping

The "N-phenethylbenzamide" scaffold is a versatile linker-based pharmacophore. It connects two aromatic domains via a flexible ethyl-amide bridge, mimicking the distance found in biogenic amines (dopamine, serotonin) and melatonin.

Pharmacophore Visualization (DOT)

The following diagram illustrates the core pharmacophore and the specific impact of the 2-chloro substitution.

Figure 1: Pharmacophore dissection of 2-Chloro-N-phenethyl-benzamide.[1][2] The 2-Cl group creates a steric clash that alters the amide torsion angle.

Synthesis Strategy: The Schotten-Baumann Protocol

The most robust method for synthesizing 2-Chloro-N-phenethyl-benzamide is the Schotten-Baumann reaction . This biphasic or solvent-based acylation is preferred over coupling reagents (EDC/HOBt) for simple analogs due to higher atom economy and ease of purification.

Experimental Protocol

Objective: Synthesis of 2-Chloro-N-phenethyl-benzamide on a 10 mmol scale.

Reagents:

-

2-Chlorobenzoyl chloride (1.1 eq)

-

2-Phenylethylamine (1.0 eq)

-

Triethylamine (

) (1.5 eq) or 10% NaOH (aq) -

Dichloromethane (DCM) (Solvent)

Step-by-Step Methodology:

-

Preparation: Dissolve 2-phenylethylamine (1.21 g, 10 mmol) and triethylamine (2.1 mL, 15 mmol) in anhydrous DCM (20 mL) in a round-bottom flask.

-

Cooling: Cool the solution to 0°C using an ice bath to control the exotherm.

-

Addition: Dropwise add 2-chlorobenzoyl chloride (1.92 g, 11 mmol) dissolved in DCM (5 mL) over 15 minutes. Critical: Maintain temperature < 5°C to prevent bis-acylation.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3–4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

-

Workup:

-

Wash the organic layer with 1M HCl (2 x 15 mL) to remove unreacted amine.

-

Wash with sat.

(2 x 15 mL) to remove unreacted acid chloride/acid. -

Wash with brine, dry over

, and concentrate in vacuo.

-

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography if necessary.

Synthesis Workflow Diagram (DOT)

Figure 2: Step-by-step synthetic workflow for the Schotten-Baumann acylation.

Structure-Activity Relationship (SAR) & Biological Context

The Riparin class (N-phenethylbenzamides) is primarily investigated for psychopharmacological activity .

The "Ortho-Chloro" Effect

In medicinal chemistry, placing a chlorine at the 2-position (ortho) is a strategic modification:

-

Lipophilicity: Increases LogP significantly compared to the parent Riparin A, enhancing Blood-Brain Barrier (BBB) penetration.

-

Metabolic Stability: The 2-position is a common site for Cytochrome P450-mediated hydroxylation. Blocking this with a halogen extends the compound's half-life.

-

Receptor Selectivity: The twisted conformation induced by the 2-Cl often reduces affinity for planar binding pockets (e.g., DNA intercalation) while enhancing fit in hydrophobic pockets of GPCRs or enzymes like MAO-B.

Comparative Activity Profile

While specific data for the 2-chloro derivative is often proprietary to library screens, its activity can be inferred from the Riparin series:

| Compound | Structure | Primary Activity | Mechanism Hint |

| Riparin A | Unsubstituted | Antidepressant / Mild Anxiolytic | Monoamine modulation |

| 2-Chloro Analog | 2-Cl | Enhanced Stability / Altered Potency | Steric lock prevents planar binding |

| 4-Chloro Analog | 4-Cl | Often more potent (e.g., Moclobemide analogs) | Electronic withdrawal without steric twist |

| Riparin B | 2-OH | Antioxidant / Anxiolytic | H-bond donor capability |

Target Landscape

Researchers exploring this scaffold should screen against the following targets:

-

Monoamine Oxidase B (MAO-B): The benzamide motif is structural similar to Safinamide and Moclobemide.

-

Sigma Receptors (

): High affinity for N-substituted phenylalkylamines. -

Antimicrobial (FtsZ): Some benzamides inhibit bacterial cell division protein FtsZ.

References

-

PubChem. N-Phenethylbenzamide (Riparin A) - Compound Summary. National Library of Medicine. [Link]

-

Silva, C. P., et al. (2021). Antidepressant activity of Riparin A in murine model.[3] Behavioural Pharmacology.[3] [Link]

Sources

Technical Evaluation Guide: Antimicrobial Profiling of 2-Chloro-N-phenethyl-benzamide

Executive Summary

Compound: 2-Chloro-N-phenethyl-benzamide Class: N-substituted Benzamide Derivative Application: Early-stage Antimicrobial Drug Discovery

This technical guide outlines the rigorous preliminary screening of 2-Chloro-N-phenethyl-benzamide , a small molecule candidate designed to leverage the pharmacophore properties of the benzamide scaffold. Benzamides are a privileged structure in medicinal chemistry, known for inhibiting bacterial cell division (FtsZ) and disrupting fungal membranes. The "2-chloro" substitution typically enhances metabolic stability and steric lock, while the "N-phenethyl" moiety increases lipophilicity (

This document serves as a standard operating procedure (SOP) for researchers to validate the antimicrobial potential of this specific candidate using CLSI-compliant methodologies.

Part 1: Chemical Rationale & Synthesis Verification[1][2][3]

Before biological screening, the structural integrity of the candidate must be absolute. Impurities (e.g., unreacted 2-chlorobenzoyl chloride) are cytotoxic and will yield false positives.

Structural Logic

-

Scaffold: Benzamide core (Hydrogen bond donor/acceptor motif).

-

2-Cl Substitution: Provides steric hindrance to prevent rapid enzymatic hydrolysis by bacterial amidases.

-

N-Phenethyl Tail: Enhances hydrophobic interaction with the lipid bilayer or hydrophobic pockets of target proteins (e.g., FtsZ).

Synthesis & Purity Check (Prerequisite)

-

Reaction: Nucleophilic acyl substitution (Schotten-Baumann conditions).

-

Reagents: 2-Chlorobenzoyl chloride + 2-Phenylethanamine + Base (

or

-

-

Validation:

-

TLC: Single spot (

in Hexane:EtOAc 7:3). -

HPLC: >98% purity required.

-

Solubility: Dissolve stock in 100% DMSO at 10 mg/mL.

-

Part 2: Primary Antimicrobial Screening (Qualitative)

Objective: Rapidly identify susceptibility in key pathogen classes (Gram-positive, Gram-negative, Fungi).

Agar Well Diffusion Assay

Do not use disk diffusion for novel small molecules due to unknown diffusion coefficients. Use the Well Diffusion method for better sensitivity.

Protocol:

-

Media Preparation: Pour 25 mL of sterile Mueller-Hinton Agar (MHA) into 90mm Petri dishes. Allow to solidify.

-

Inoculum: Prepare a bacterial suspension adjusted to 0.5 McFarland Standard (

CFU/mL) in saline. -

Seeding: Swab the entire agar surface 3 times (rotating 60° each time) to ensure a confluent lawn.

-

Well Creation: Use a sterile 6mm cork borer to punch 4 wells.

-

Treatment:

-

Well 1 (Test): 50 µL of 2-Chloro-N-phenethyl-benzamide (1000 µg/mL in 1% DMSO).

-

Well 2 (Positive Control - Bacteria): Ciprofloxacin (5 µg/mL).

-

Well 3 (Positive Control - Fungi): Fluconazole (10 µg/mL).

-

Well 4 (Negative Control): 1% DMSO (Solvent control).

-

-

Incubation: 37°C for 24h (Bacteria) or 28°C for 48h (Fungi).

Data Interpretation:

-

Active: Zone of Inhibition (ZOI)

10 mm.[1] -

Inactive: ZOI < 7 mm or growth up to the well edge.

Part 3: Quantitative Evaluation (MIC/MBC)

Objective: Determine the Minimum Inhibitory Concentration (MIC) using the Broth Microdilution Method according to CLSI M07-A10 standards. This is the gold standard for potency.

Experimental Workflow Diagram

The following diagram illustrates the logical flow from compound preparation to data analysis.

Caption: Workflow for CLSI-compliant Broth Microdilution screening.

Broth Microdilution Protocol (CLSI M07-A10)

Materials:

-

96-well U-bottom microtiter plates.

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB).

-

Resazurin dye (optional, for visual enhancement).

Step-by-Step Procedure:

-

Dilution Series: Add 100 µL of CAMHB to columns 2-12. Add 200 µL of test compound (at 2x desired top concentration, e.g., 512 µg/mL) to column 1. Transfer 100 µL from col 1 to col 2, mix, and repeat to col 10. Discard 100 µL from col 10.

-

Result: Range from 256 µg/mL down to 0.5 µg/mL.

-

Column 11: Growth Control (Broth + Bacteria + DMSO).

-

Column 12: Sterility Control (Broth only).

-

-

Inoculation: Prepare inoculum at

CFU/mL. Add 100 µL to wells 1-11.-

Final Test Concentration: Halved (e.g., 128 µg/mL to 0.25 µg/mL).

-

Final Inoculum:

CFU/mL.

-

-

Incubation: 37°C for 16–20 hours (aerobic).

-

Reading: Examine bottom of wells.

-

Turbidity/Button: Growth.[2]

-

Clear: Inhibition.

-

MIC Definition: The lowest concentration with complete inhibition of visible growth.

-

Minimum Bactericidal Concentration (MBC)

To distinguish between bacteriostatic (stops growth) and bactericidal (kills) activity:

-

Take 10 µL from the MIC well and all clear wells with higher concentrations.

-

Spot onto fresh MHA plates.

-

Incubate for 24h.

-

MBC Definition: The lowest concentration yielding

5 colonies (99.9% kill).

Part 4: Mechanism of Action (Hypothesis & Validation)

Benzamide derivatives often target FtsZ (Filamenting temperature-sensitive mutant Z), a tubulin-homologue protein essential for bacterial cell division (Z-ring formation).

Proposed Pathway Interaction

The 2-chloro-N-phenethyl-benzamide likely binds to the inter-domain cleft of FtsZ, preventing GTP-dependent polymerization.

Caption: Hypothetical Mechanism of Action: Inhibition of FtsZ polymerization leading to cell death.

Validation Assay: Microscopy

If the MIC is promising (< 16 µg/mL), perform light microscopy on treated E. coli or B. subtilis.

-

Observation: Look for filamentation (elongated cells). This confirms cell division arrest (FtsZ inhibition) rather than membrane lysis.

Part 5: Toxicity Screening (Hemolysis)

A potent antibiotic is useless if it lyses human cells. The phenethyl group increases lipophilicity, which poses a risk of non-specific membrane disruption.

Protocol:

-

Wash fresh human or sheep erythrocytes (RBCs) in PBS. Prepare a 2% suspension.

-

Incubate RBCs with the compound at

MIC for 1 hour at 37°C. -

Centrifuge and measure OD540 of the supernatant (released hemoglobin).

-

Calculation:

(Pos Control: 1% Triton X-100; Neg Control: PBS). -

Acceptance Criteria: < 5% hemolysis at therapeutic concentrations.

Summary of Data Recording

| Parameter | Method | Acceptance Criteria (Hit) |

| Purity | HPLC/TLC | > 98% |

| Potency (Bacteria) | Broth Microdilution | MIC |

| Potency (Fungi) | Broth Microdilution | MIC |

| Kill Potential | MBC/MIC Ratio | |

| Toxicity | Hemolysis Assay |

References

-

Clinical and Laboratory Standards Institute (CLSI). (2015).[3] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[2][4] CLSI.[1][2][3][4][5][6]

-

Verma, S., et al. (2024).[1] "Synthesis and In-Vitro Antimicrobial Activity of N-Benzamide Derivatives." Nano Bio Letters.

-

Swebocki, T., et al. (2023). "Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method." Protocols.io.[2] [2]

-

Magalhães, T., et al. (2020). "Evaluation of antifungal activity, mechanisms of action and toxicological profile of the synthetic amide 2-chloro-N-phenylacetamide." PubMed.

Sources

- 1. nanobioletters.com [nanobioletters.com]

- 2. protocols.io [protocols.io]

- 3. standards.globalspec.com [standards.globalspec.com]

- 4. M07 A10 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically 10th Edition Jean B. Pate | PDF [slideshare.net]

- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 6. researchgate.net [researchgate.net]

High-Precision In-Silico Target Identification for "2-Chloro-N-phenethyl-benzamide"

Executive Summary

This technical guide details the in-silico target prediction and validation workflow for 2-Chloro-N-phenethyl-benzamide (hereafter referred to as 2-Cl-NPB ). Based on structural pharmacophore analysis, this molecule possesses a lipophilic amide core flanked by a halogenated phenyl ring and a phenethyl moiety.

Core Hypothesis: The phenethyl side chain mimics the endogenous substrates of Monoamine Oxidase B (MAO-B) (e.g., phenethylamine, dopamine), while the ortho-chlorine substitution on the benzamide ring introduces a steric lock that may modulate isoform selectivity (MAO-A vs. MAO-B). Consequently, this guide prioritizes the validation of MAO-B inhibition as the primary biological target, with secondary screening for CNS permeability.

Part 1: Chemical Space & Structural Analysis

Before initiating computational workflows, we must define the pharmacophoric features of 2-Cl-NPB that dictate its biological interaction landscape.

Structural Deconstruction

-

Scaffold: N-substituted benzamide.

-

R1 (Head Group): 2-Chlorophenyl. The ortho-chloro group creates a steric clash with the amide carbonyl, forcing the phenyl ring to twist out of planarity. This "twisted" conformation is critical for fitting into the hydrophobic bipartite cavity of MAO-B.

-

Linker: Amide bond (Hydrogen Bond Donor/Acceptor).

-

R2 (Tail Group): Phenethyl. This is a classic "privileged structure" for aminergic GPCRs and monoamine oxidases.

The "Similarity Principle" Logic

The prediction relies on the Similarity Principle : molecules with similar structures tend to exhibit similar biological activities. 2-Cl-NPB shares high Tanimoto similarity with Safinamide (a reversible MAO-B inhibitor) and Moclobemide (a MAO-A inhibitor), suggesting a high probability of activity within the monoaminergic system.

Part 2: Ligand-Based Target Fishing (Protocol)

This phase uses probabilistic machine learning to map 2-Cl-NPB against databases of known actives.

Methodology: SwissTargetPrediction

Objective: Generate a ranked list of probable protein targets based on 2D/3D similarity to 370,000+ known actives.[1]

Step-by-Step Protocol:

-

Input Generation: Convert the chemical name to SMILES format.

-

SMILES:Clc1ccccc1C(=O)NCCc2ccccc2

-

-

Parameter Setup:

-

Execution: Submit to the SwissTargetPrediction server (Daina et al., 2019).[4]

-

Analysis: Filter results for Probability > 0.5.

Expected Output & Interpretation: Based on the phenethyl-benzamide scaffold, the algorithm typically returns the following high-probability targets:

| Rank | Target Protein | Common Name | Probability | Mechanistic Rationale |

| 1 | Amine Oxidase [Flavin-containing] B | MAO-B | 0.85 - 0.95 | Phenethyl group matches substrate pocket. |

| 2 | Amine Oxidase [Flavin-containing] A | MAO-A | 0.60 - 0.75 | Structural homology to Moclobemide. |

| 3 | Dopamine D2 Receptor | DRD2 | < 0.40 | Phenethyl moiety, but lacks cationic amine. |

Expert Insight: The high probability for MAO-B over MAO-A is often driven by the lipophilicity of the ortho-chloro group, which favors the more hydrophobic substrate channel of MAO-B compared to the polar active site of MAO-A.

Part 3: Structure-Based Validation (Docking Protocol)

Ligand-based methods are probabilistic. We must validate the physical feasibility of binding using Molecular Docking.

Target Selection & Preparation

-

Target: Human MAO-B.[][6]

-

PDB ID: 2V5Z (High-resolution crystal structure co-crystallized with Safinamide).

-

Rationale: This structure represents the "open" conformation of the entrance cavity, suitable for bulky inhibitors.

Workflow: AutoDock Vina

Objective: Calculate the Binding Free Energy (

Step-by-Step Protocol:

-

Receptor Preparation (PyMOL/AutoDock Tools):

-

Remove water molecules (except those bridging the FAD cofactor).

-

Isolate the Protein and FAD cofactor.

-

Add polar hydrogens and Kollman charges.

-

Save as MAOB_receptor.pdbqt.

-

-

Ligand Preparation:

-

Generate 3D conformer of 2-Cl-NPB.

-

Minimize energy (MMFF94 force field).

-

Set rotatable bonds (Amide linker and Ethyl chain).

-

Save as 2Cl_NPB_ligand.pdbqt.

-

-

Grid Box Definition (The "Search Space"):

-

Center: x=52.0, y=156.0, z=28.0 (Centered on the FAD N5 atom).

-

Size: 25 x 25 x 25 Å (Covers both the substrate cavity and the entrance cavity).

-

-

Docking Execution:

-

Command: ./vina --receptor MAOB_receptor.pdbqt --ligand 2Cl_NPB_ligand.pdbqt --center_x 52 --center_y 156 --center_z 28 --size_x 25 --size_y 25 --size_z 25 --exhaustiveness 32

-

Note: High exhaustiveness (32) is required to explore the flexibility of the phenethyl chain.

-

Interaction Analysis

A successful "Hit" is defined by:

-

Affinity:

more negative than -7.5 kcal/mol. -

Pose Geometry: The phenethyl group must align with the "Aromatic Cage" (Tyr398, Tyr435) near the FAD.

-

Gate Interaction: The 2-chlorobenzamide moiety should occupy the entrance cavity, interacting with Ile199 (the "Gate" residue).

Part 4: ADMET Profiling (CNS Permeability)

Since MAO-B is a CNS target, the molecule must cross the Blood-Brain Barrier (BBB).

Protocol: Calculate physicochemical descriptors using the BOILED-Egg model (Daina & Zoete, 2016).

-

Lipophilicity (WLOGP): Must be between 2.0 and 5.0.

-

Topological Polar Surface Area (TPSA): Must be < 90 Ų.

Data for 2-Cl-NPB:

-

WLOGP: ~3.2 (Highly Lipophilic -> Good BBB penetration).

-

TPSA: ~29.1 Ų (Amide only -> Excellent BBB penetration).

-

Prediction:High probability of CNS access.

Part 5: Visualization of Signaling & Workflow

In-Silico Prediction Workflow

This diagram illustrates the cascading logic from chemical structure to validated target.

Caption: Figure 1. Integrated in-silico workflow combining ligand-based probability with structure-based physical validation.

Pharmacophore & Binding Mode Logic

This diagram details the specific molecular interactions predicted within the MAO-B active site.

Caption: Figure 2. Predicted pharmacophoric mapping of 2-Cl-NPB within the MAO-B bipartite binding pocket.

References

-

Daina, A., Michielin, O., & Zoete, V. (2019).[4] SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules.[1][4] Nucleic Acids Research, 47(W1), W357–W364.[4] [Link]

-

Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455–461. [Link]

-

Binda, C., et al. (2007). Structure of human monoamine oxidase B in complex with the selective inhibitor safinamide. Journal of Medicinal Chemistry, 50(23), 5848-5852. (PDB ID: 2V5Z). [Link]

-

Daina, A., & Zoete, V. (2016). A BOILED-Egg To Predict Gastrointestinal Absorption and Brain Penetration of Small Molecules. ChemMedChem, 11(11), 1117–1121. [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. In Silico Prediction and Validation of the Permeability of Small Molecules Across the Blood–Brain Barrier [mdpi.com]

- 3. 4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SwissTargetPrediction [swisstargetprediction.ch]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Analytical methods for "2-Chloro-N-phenethyl-benzamide" quantification

Application Note: Strategic Quantification of 2-Chloro-N-phenethyl-benzamide

Abstract

This guide details the analytical quantification of 2-Chloro-N-phenethyl-benzamide , a lipophilic amide often encountered as a structural analog in the synthesis of psychoactive phenethylamines or as a specific impurity in the production of benzamide-based kinase inhibitors. Due to its high lipophilicity (LogP ~3.5–4.[1]0) and lack of ionizable basic centers, standard generic protocols often fail to address carry-over and peak tailing.[1] This note provides two optimized protocols: a robust HPLC-UV method for purity assessment and a high-sensitivity LC-MS/MS method for trace quantification, grounded in the specific physicochemical behavior of the chlorobenzamide core.

Part 1: Analyte Profiling & Critical Method Parameters

Before initiating method development, one must understand the molecule's behavior in solution.[1][2] 2-Chloro-N-phenethyl-benzamide consists of a 2-chlorophenyl ring connected via an amide linker to a phenethyl group.[1]

| Property | Value / Characteristic | Analytical Implication |

| Formula | C₁₅H₁₄ClNO | MW: 259.73 g/mol .[1][3] |

| LogP | ~3.8 (Predicted) | High Lipophilicity. Requires high organic mobile phase strength for elution.[1] Significant risk of carry-over in LC systems.[1] |

| pKa | Neutral Amide | No protonation in weak acid.[1] It remains neutral in standard HPLC buffers (pH 2–8), meaning pH adjustment affects the matrix/impurities more than the analyte itself.[1] |

| Chromophore | Benzamide ( | UV detection is viable but non-specific.[1] |

| Isotopes | Critical for MS: The mass spectrum will show a distinct M+2 peak at ~33% intensity, serving as an identity confirmation tool. |

Part 2: HPLC-UV Protocol (Purity & Assay)

Context: This method is designed for Quality Control (QC) environments where the analyte is present at

Senior Scientist Insight: While a standard C18 column can retain this molecule, I recommend a Phenyl-Hexyl stationary phase.[1] The analyte possesses two aromatic rings.[1] The Phenyl-Hexyl phase utilizes

Chromatographic Conditions

-

System: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).

-

Column: Agilent Poroshell 120 Phenyl-Hexyl, 4.6 x 100 mm, 2.7

m (or equivalent). -

Mobile Phase A: 0.1% Formic Acid in Water (Maintains ionic strength).[1]

-

Mobile Phase B: Acetonitrile (preferred over Methanol to reduce backpressure and improve peak shape for aromatics).[1]

-

Column Temp: 40°C (Reduces viscosity, improves mass transfer).[1]

-

Detection: 254 nm (primary), 230 nm (secondary).[1]

-

Injection Volume: 5–10

L.[1]

Gradient Program

| Time (min) | % Mobile Phase B | Rationale |

| 0.0 | 40 | Initial hold to retain polar impurities. |

| 1.0 | 40 | -- |

| 8.0 | 90 | Linear ramp to elute the lipophilic target.[1] |

| 10.0 | 90 | Wash step to remove highly hydrophobic dimers. |

| 10.1 | 40 | Re-equilibration. |

| 14.0 | 40 | Ready for next injection.[1] |

System Suitability Criteria:

-

Tailing Factor:

(If higher, increase column temp to 45°C). -

Resolution:

between 2-Chloro-N-phenethyl-benzamide and the starting material (2-chlorobenzoic acid).

Part 3: LC-MS/MS Protocol (Trace Quantification)

Context: This method is for bioanalysis (DMPK) or genotoxic impurity screening (ppm levels).[1]

Senior Scientist Insight:

The amide nitrogen is not basic.[1] Therefore, ionization in ESI(+) relies on protonation of the carbonyl oxygen.[1] To maximize sensitivity, use Ammonium Formate in the mobile phase to facilitate adduct formation or proton transfer.[1]

Warning: Due to the chlorine atom, you must monitor the transition for the

Mass Spectrometry Parameters (ESI+)

-

Ion Source: Electrospray Ionization (ESI) Positive.[1]

-

Capillary Voltage: 3.5 kV.[1]

-

Desolvation Temp: 400°C (High temp required for stable spray of high-organic mobile phase).[1]

-

MRM Transitions:

| Precursor Ion (m/z) | Product Ion (m/z) | Dwell (ms) | Collision Energy (eV) | ID / Quant | Mechanism |

| 260.1 ( | 105.1 | 50 | 25 | Quantifier | Cleavage of amide bond |

| 260.1 ( | 139.0 | 50 | 15 | Qualifier 1 | Cleavage of amide bond |

| 262.1 ( | 105.1 | 50 | 25 | Qualifier 2 | Isotope confirmation (Must be ~33% of Quant peak).[1] |

LC-MS/MS Workflow Diagram

Caption: Figure 1. Optimized LC-MS/MS workflow for trace quantification of 2-Chloro-N-phenethyl-benzamide, highlighting the critical Liquid-Liquid Extraction (LLE) step to manage lipophilicity.

Part 4: Sample Preparation Protocols

Because the analyte has a LogP > 3.5, protein precipitation (PPT) with acetonitrile often results in poor recovery due to drug entrapment in the protein pellet. Liquid-Liquid Extraction (LLE) is the superior choice for biological matrices.[1]

Protocol: LLE for Plasma/Serum

-

Aliquot: Transfer 100

L of plasma to a 1.5 mL tube. -

IS Addition: Add 10

L of Internal Standard (e.g., N-benzylbenzamide or deuterated analog). -

Extraction: Add 500

L of MTBE (Methyl tert-butyl ether) .-

Why MTBE? It forms a clean upper layer and extracts neutral lipophilic amides efficiently while leaving polar matrix components behind.[1]

-

-

Agitation: Vortex for 5 minutes; Centrifuge at 10,000 rpm for 5 minutes.

-

Transfer: Transfer the supernatant (organic layer) to a fresh glass vial.

-

Dry Down: Evaporate to dryness under Nitrogen at 40°C.

-

Reconstitution: Reconstitute in 100

L of 50:50 Acetonitrile:Water .-

Critical: Do not reconstitute in 100% water; the analyte will adsorb to the glass walls of the vial.[1]

-

Part 5: Fragmentation Logic & Mechanism

Understanding the fragmentation is vital for troubleshooting MS interferences.[1] The collision-induced dissociation (CID) follows a predictable pathway for benzamides.

Caption: Figure 2.[1] Proposed fragmentation pathway. The formation of the stable Tropylium ion (m/z 105) is the dominant transition, while the chlorobenzoyl cation (m/z 139) retains the chlorine isotopic signature.

Part 6: Validation & Compliance

To ensure the method is "Trustworthy" per ICH Q2(R1) guidelines, the following specific tests must be performed:

-

Linearity: Range 10 ng/mL to 1000 ng/mL (LC-MS) or 10

g/mL to 500 -

Carry-Over Check: Inject a blank immediately after the highest standard (ULOQ).[1]

-

Selectivity: The method must separate the analyte from 2-Chlorobenzoic acid (Synthesis starting material) and Phenethylamine .[1]

References

-

PubChem. N-Phenethylbenzamide (Structural Analog) Compound Summary. National Library of Medicine.[1] [Link]

-